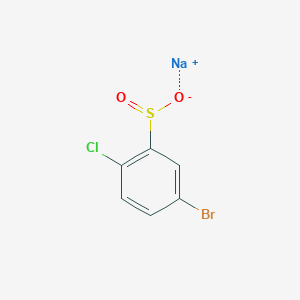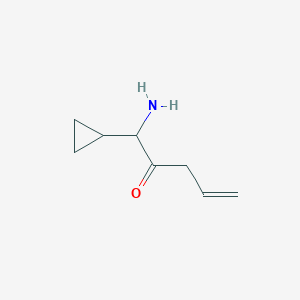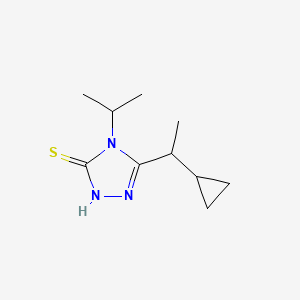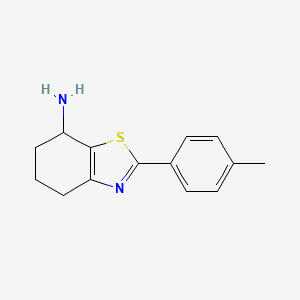
1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloropropyl group at the first position, two methyl groups at the third and fifth positions, and a carboxylic acid group at the fourth position
Vorbereitungsmethoden
The synthesis of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to carboxylation using carbon dioxide under pressure to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. For example, reaction with an amine can yield the corresponding amine derivative.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylate derivatives or reduced to form alcohol derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research into its derivatives may lead to the development of new drugs. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: It can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(3-Chloropropyl)-3,5-dimethylpyrazole:
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the chloropropyl group, which affects its ability to undergo substitution reactions.
1-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
1315367-34-0 |
|---|---|
Molekularformel |
C9H13ClN2O2 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-3,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13ClN2O2/c1-6-8(9(13)14)7(2)12(11-6)5-3-4-10/h3-5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
KLFCJGBCKWAYBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CCCCl)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13167577.png)

![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)




![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)


![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid](/img/structure/B13167654.png)
![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)


